![molecular formula C23H14Cl2N2OS2 B2810603 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 951544-27-7](/img/no-structure.png)

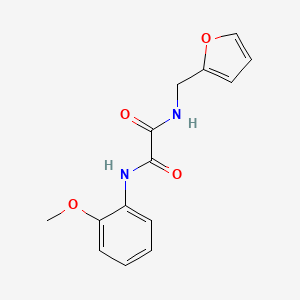

4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

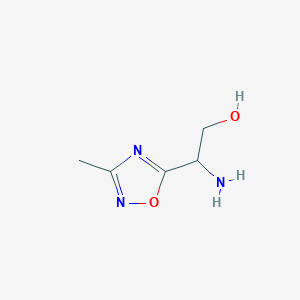

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone core, the thiazole ring, and the phenyl rings would all contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the thioxo group could potentially undergo redox reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the various substituents could influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ionic Liquid Mediated Synthesis : This compound can be synthesized in an environmentally benign two-step process, involving the condensation of substituted 2-aminobenzoic acid with thiourea, followed by a reaction with 2-chloroethanoic acid or 2-chloropropanal (Yadav, Dhakad, & Sharma, 2013).

Synthesis of Novel Derivatives : There is potential for creating various derivatives, such as furothiazolo pyrimido quinazolinones and other heterocyclic compounds, which are synthesized from this compound as a starting material (Abu‐Hashem, 2018).

Biological Activities

Antimicrobial Activity : Some derivatives have demonstrated antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi, highlighting its potential use in developing new antimicrobial agents (Abu‐Hashem, 2018).

Cytotoxicity Studies : Thioxo-quinazolino[3,4-a]quinazolinones, derived from this compound, have been evaluated for their cytotoxicity in lymphoblastic leukemia and breast adenocarcinoma cell lines, suggesting potential applications in cancer research (Mohammadhosseini et al., 2017).

Synthesis of Linked Scaffolds : The compound serves as a precursor for synthesizing thiazolo[3,2-a]benzimidazole linked-quinazoline scaffold, which has significance in organic chemistry and medicinal chemistry (Keivanloo, Soozani, Bakherad, & Amin, 2018).

Other Applications

Construction of Novel Heterocyclic Compounds : It's used in the synthesis of various other novel heterocyclic compounds, offering a broad scope in chemical research and pharmaceutical development (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Potential in Pharmacological Research : The derivatives and related compounds exhibit diverse biological activities such as antimicrobial, antihistamic, diuretic, hypnotic, and anti-inflammatory properties, making them significant in pharmacological research (Jain, Bharadvaja, Kumar, Agarwal, & Errington, 2000).

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 3,4-dichloroaniline with benzaldehyde to form 3,4-dichlorobenzylideneaniline. This intermediate is then reacted with 2-mercaptoquinazolin-4(3H)-one to form the desired product.", "Starting Materials": [ "3,4-dichloroaniline", "benzaldehyde", "2-mercaptoquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: Condensation of 3,4-dichloroaniline with benzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid to form 3,4-dichlorobenzylideneaniline.", "Step 2: Reaction of 3,4-dichlorobenzylideneaniline with 2-mercaptoquinazolin-4(3H)-one in the presence of a base such as potassium carbonate or sodium hydroxide to form 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |

Número CAS |

951544-27-7 |

Fórmula molecular |

C23H14Cl2N2OS2 |

Peso molecular |

469.4 |

Nombre IUPAC |

4-benzyl-3-(3,4-dichlorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |

InChI |

InChI=1S/C23H14Cl2N2OS2/c24-17-11-10-15(12-18(17)25)20-21-26(13-14-6-2-1-3-7-14)22(28)16-8-4-5-9-19(16)27(21)23(29)30-20/h1-12H,13H2 |

SMILES |

C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=C(C=C5)Cl)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810520.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide](/img/structure/B2810523.png)

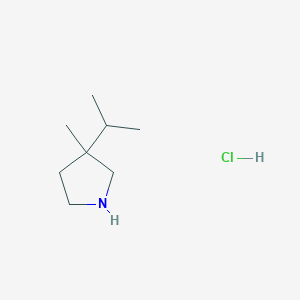

![(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B2810524.png)

![4-Methoxy-1-methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2810530.png)

![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2810537.png)

![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)